2-(3,4-Dimethoxyphenethyl)-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine
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Overview
Description
2-(3,4-Dimethoxyphenethyl)-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethoxyphenethyl)-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,4-dimethoxyphenethylamine with a suitable pyrimidine derivative in the presence of a cyclizing agent . The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethoxyphenethyl)-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogenating agents and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted triazolopyrimidines .
Scientific Research Applications
2-(3,4-Dimethoxyphenethyl)-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer treatment and antimicrobial therapy.
Industry: Used in the development of new materials and as a precursor for various chemical processes
Mechanism of Action
The mechanism of action of 2-(3,4-Dimethoxyphenethyl)-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or bind to specific receptors, leading to a cascade of biochemical events that result in its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its anticancer properties.
Uniqueness
2-(3,4-Dimethoxyphenethyl)-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine is unique due to its specific structural features and the presence of the 3,4-dimethoxyphenethyl group, which may contribute to its distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C21H20N4O2 |
---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
2-[2-(3,4-dimethoxyphenyl)ethyl]-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C21H20N4O2/c1-26-18-10-8-15(14-19(18)27-2)9-11-20-23-21-22-13-12-17(25(21)24-20)16-6-4-3-5-7-16/h3-8,10,12-14H,9,11H2,1-2H3 |
InChI Key |
XTWLQZYNFLNFRZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCC2=NN3C(=CC=NC3=N2)C4=CC=CC=C4)OC |
Origin of Product |
United States |
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